molecular formula C9H14ClNO3 B1450262 8-Methyl-2-oxa-8-azaspiro[4.5]decane-1,3-dione hydrochloride CAS No. 1803608-59-4

8-Methyl-2-oxa-8-azaspiro[4.5]decane-1,3-dione hydrochloride

Cat. No. B1450262
M. Wt: 219.66 g/mol
InChI Key: LUCBTTNOWZDUHE-UHFFFAOYSA-N
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Description

“8-Methyl-2-oxa-8-azaspiro[4.5]decane-1,3-dione hydrochloride” is a compound that has been synthesized from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . This compound is promising for the production of important biologically active compounds .


Synthesis Analysis

The synthesis of “8-Methyl-2-oxa-8-azaspiro[4.5]decane-1,3-dione hydrochloride” involves the use of commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . The synthesis process has been developed to be convenient and efficient .


Molecular Structure Analysis

The molecular structure of “8-Methyl-2-oxa-8-azaspiro[4.5]decane-1,3-dione hydrochloride” is complex and rigid . The compound is a spiro derivative, which is a bicyclic organic compound formed by two rings linked by one carbon atom .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “8-Methyl-2-oxa-8-azaspiro[4.5]decane-1,3-dione hydrochloride” include alkylation and heterocyclization . The general approach for the formation of the pyrrolidine ring in 3,3-disubstituted derivatives is the reduction of 4-halogenobutanonitrile derivatives with lithium aluminum hydride or hydrogen in the presence of Raney nickel and aqueous ammonia in methanol .


Physical And Chemical Properties Analysis

The physical form of “8-Methyl-2-oxa-8-azaspiro[4.5]decane-1,3-dione hydrochloride” is a powder . The compound has a molecular weight of 219.67 .

Safety And Hazards

The safety information for “8-Methyl-2-oxa-8-azaspiro[4.5]decane-1,3-dione hydrochloride” includes several hazard statements: H315, H319, H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

The future directions for “8-Methyl-2-oxa-8-azaspiro[4.5]decane-1,3-dione hydrochloride” involve further exploration of its potential as a precursor for the production of drugs . The compound’s inherent complexity and rigidity offer a number of advantages for programmed drug discovery .

properties

IUPAC Name

8-methyl-2-oxa-8-azaspiro[4.5]decane-1,3-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3.ClH/c1-10-4-2-9(3-5-10)6-7(11)13-8(9)12;/h2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUCBTTNOWZDUHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)CC(=O)OC2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methyl-2-oxa-8-azaspiro[4.5]decane-1,3-dione hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Methyl-2-oxa-8-azaspiro[4.5]decane-1,3-dione hydrochloride
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8-Methyl-2-oxa-8-azaspiro[4.5]decane-1,3-dione hydrochloride
Reactant of Route 5
8-Methyl-2-oxa-8-azaspiro[4.5]decane-1,3-dione hydrochloride
Reactant of Route 6
8-Methyl-2-oxa-8-azaspiro[4.5]decane-1,3-dione hydrochloride

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